(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(4-methyl-2-oxochromen-7-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
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Overview
Description
(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(4-methyl-2-oxochromen-7-yl)-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane-8-carboxamide is a complex organic compound with a unique structure that combines elements of chromen and dioxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(4-methyl-2-oxochromen-7-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen derivative, followed by the formation of the dioxolane ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(4-methyl-2-oxochromen-7-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(4-methyl-2-oxochromen-7-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2,7,7-tetramethyl-3-octen-5-yne: Shares a similar dioxolane structure but lacks the chromen ring.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane ring instead of a dioxolane ring.
Uniqueness
What sets (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(4-methyl-2-oxochromen-7-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide apart is its unique combination of chromen and dioxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H25NO8 |
---|---|
Molecular Weight |
431.4g/mol |
IUPAC Name |
(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(4-methyl-2-oxochromen-7-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
InChI |
InChI=1S/C22H25NO8/c1-10-8-14(24)26-13-9-11(6-7-12(10)13)23-19(25)17-15-16(29-21(2,3)28-15)18-20(27-17)31-22(4,5)30-18/h6-9,15-18,20H,1-5H3,(H,23,25)/t15-,16+,17+,18-,20-/m1/s1 |
InChI Key |
CXIGOAJPSBUGFJ-ZMIKWESLSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3[C@H]4[C@@H]([C@@H]5[C@H](O3)OC(O5)(C)C)OC(O4)(C)C |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3C4C(C5C(O3)OC(O5)(C)C)OC(O4)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3C4C(C5C(O3)OC(O5)(C)C)OC(O4)(C)C |
Origin of Product |
United States |
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